

# IUPAC name and synonyms for 5-(3-Aminophenyl)-2-chlorophenol

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## Compound of Interest

Compound Name: 5-(3-Aminophenyl)-2-chlorophenol

Cat. No.: B6380641

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## Technical Guide: 5-Amino-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-chlorophenol, a key chemical intermediate. The information presented herein is intended to support research, development, and manufacturing activities within the pharmaceutical and chemical industries.

## Chemical Identity

The compound requested, "5-(3-Aminophenyl)-2-chlorophenol," is likely a misnomer for the more common and structurally related compound, 5-Amino-2-chlorophenol. This guide will focus on the latter, for which extensive scientific data is available.

- IUPAC Name: 5-amino-2-chlorophenol[1]
- CAS Number: 6358-06-1[1]
- Molecular Formula: C<sub>6</sub>H<sub>6</sub>CINO[1][2]

## Synonyms

A variety of synonyms are used in literature and commercial listings for 5-Amino-2-chlorophenol[1][3]:

- 2-Chloro-5-aminophenol
- Phenol, 5-amino-2-chloro-
- 3-Amino-6-chlorophenol
- 4-Chloro-3-hydroxyaniline[1]
- 3-Hydroxy-4-chloroaniline[4]
- 5-amino-2-chloro-phenol[1]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Amino-2-chlorophenol.

Property	Value	Source
Molecular Weight	143.57 g/mol	[1][2]
Appearance	White to Gray to Brown powder/crystal	[2]
Purity	>98.0% (GC)	[2]
Melting Point	160 °C	[3]
Boiling Point	185.5°C (estimate)	[3]
Density	1.2028 (estimate)	[3]
pKa	8.55 ± 0.10 (Predicted)	[3]
Solubility	Soluble in DMSO, Methanol	[4]

## Applications in Research and Development

5-Amino-2-chlorophenol is a valuable building block in organic synthesis, particularly for the development of therapeutic agents and other specialized chemicals.

- Pharmaceutical Intermediates: It is utilized in the synthesis of antimalarial quinolones and potent anti-HIV agents based on pyrimidinylphenylamine.[3][4]
- Veterinary Medicine: This compound is a crucial intermediate in the production of Fluazuron, a veterinary drug used to control ticks and parasites in livestock.[5]

## Experimental Protocols: Synthesis of 5-Amino-2-chlorophenol

Two common methods for the synthesis of 5-Amino-2-chlorophenol are detailed below.

### Method 1: Reduction of 2-Chloro-5-nitrophenol with Iron Powder

This protocol describes the synthesis of 5-Amino-2-chlorophenol via the reduction of 2-Chloro-5-nitrophenol using iron powder and ammonium chloride.

#### Materials:

- 2-Chloro-5-nitrophenol (20.0 g, 115.2 mmol)
- Ethanol (150 mL)
- Water (150 mL)
- Iron powder (32.2 g, 576.2 mmol)
- Ammonium chloride (32.1 g, 599.3 mmol)
- Hexane
- Ethyl acetate

#### Procedure:

- Dissolve 2-Chloro-5-nitrophenol in a solvent mixture of ethanol and water.
- Sequentially add iron powder and ammonium chloride to the solution.

- Heat the reaction mixture to reflux and maintain for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove insoluble materials.
- Concentrate the filtrate to dryness under reduced pressure.
- Purify the residue by flash column chromatography using a hexane/ethyl acetate (9:1) eluent to yield 5-amino-2-chlorophenol as a white solid (15.85 g, 96% yield).[6]

## Method 2: Catalytic Hydrogenation of 2-Chloro-5-nitrophenol

This method employs catalytic hydrogenation for the reduction of the nitro group.

### Materials:

- 2-Chloro-5-nitrophenol (25 g, 0.14 mol)
- Ethyl acetate (150 mL)
- 5% Platinum on carbon (Pt/C) (250 mg)
- Hydrogen gas
- Celite™
- Activated charcoal

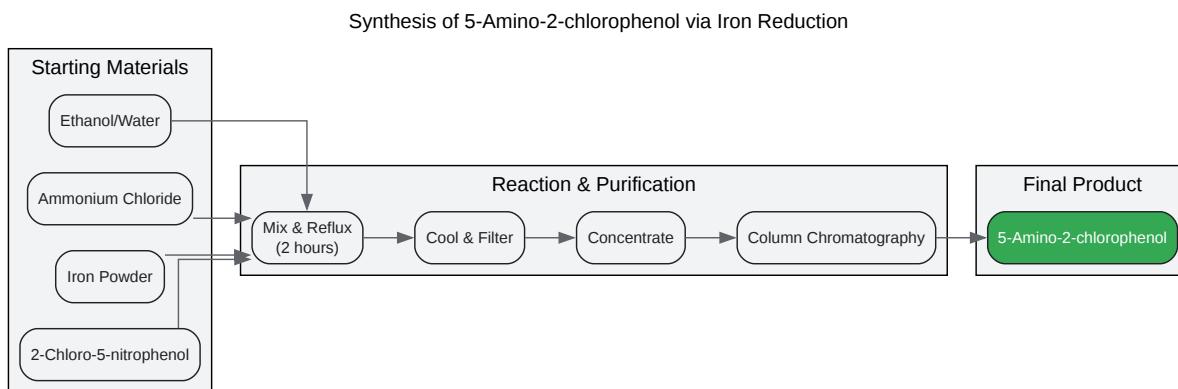
### Procedure:

- Prepare a solution of 2-chloro-5-nitrophenol in ethyl acetate.
- Add 5% Pt/C to the solution.
- Shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours.
- Filter the mixture through Celite™, and wash the residue with hot ethyl acetate.

- Treat the filtrate with activated charcoal and re-filter.
- Evaporate the ethyl acetate to obtain a solid product (19.8 g, 98% yield).[6]

## Workflow and Pathway Diagrams

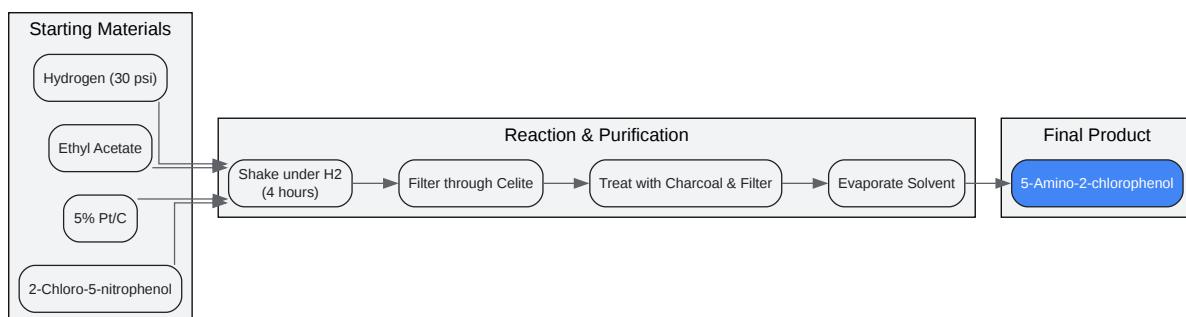
The following diagrams illustrate the synthesis workflows described above.



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Caption: Workflow for the synthesis of 5-Amino-2-chlorophenol using iron reduction.

## Synthesis of 5-Amino-2-chlorophenol via Catalytic Hydrogenation

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Caption: Workflow for the synthesis of 5-Amino-2-chlorophenol via catalytic hydrogenation.

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